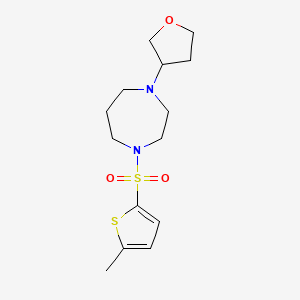

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

Description

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by the presence of a diazepane ring, a tetrahydrofuran moiety, and a methylthiophene sulfonyl group

Properties

IUPAC Name |

1-(5-methylthiophen-2-yl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S2/c1-12-3-4-14(20-12)21(17,18)16-7-2-6-15(8-9-16)13-5-10-19-11-13/h3-4,13H,2,5-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSDRHNBLPZQTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCCN(CC2)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

Introduction of the Tetrahydrofuran Moiety: This step may involve the reaction of the diazepane intermediate with a tetrahydrofuran derivative, often under conditions that promote nucleophilic substitution.

Attachment of the Methylthiophene Sulfonyl Group: This final step can be carried out by reacting the intermediate with a sulfonyl chloride derivative of methylthiophene, typically in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the sulfur atom of the sulfonyl group or at the methyl group on the thiophene ring.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the diazepane ring or the thiophene moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or sulfides.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a candidate for drug development, particularly for its potential activity on central nervous system targets.

Industry: Use in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonyl group and diazepane ring could play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

- 1-(Phenylsulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane

- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(pyrrolidin-3-yl)-1,4-diazepane

Comparison

Compared to similar compounds, 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane may exhibit unique properties due to the presence of the methylthiophene sulfonyl group

Biological Activity

1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound consists of a diazepane ring, a tetrahydrofuran moiety, and a methylthiophenesulfonyl group. Its molecular formula is , with a molecular weight of approximately 283.36 g/mol.

The biological activity of this compound is believed to arise from its ability to interact with various biological targets, including:

- Enzymatic Inhibition : The sulfonyl group may facilitate binding to enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The diazepane structure could allow for interaction with neurotransmitter receptors, influencing signaling pathways associated with mood and anxiety disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may have significant antimicrobial effects against various bacterial strains. For instance, compounds with similar thiophene structures have shown moderate to good antimicrobial activity in vitro .

- Anticancer Potential : The compound has been investigated for its potential anticancer properties. Research indicates that it may induce apoptosis in cancer cells through modulation of specific signaling pathways .

- Neuropharmacological Effects : Given its structural similarity to known psychoactive compounds, there is potential for this compound to exhibit anxiolytic or sedative effects, warranting further investigation in neuropharmacology .

Study 1: Antimicrobial Activity

In a study examining the antimicrobial efficacy of various thiophene derivatives, this compound was tested against strains such as Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone diameter ranging from 10 mm to 15 mm, suggesting moderate activity .

| Compound | Target Organism | Inhibition Zone (mm) |

|---|---|---|

| 1 | Staphylococcus aureus | 12 |

| 2 | Escherichia coli | 15 |

Study 2: Anticancer Activity

In another research effort focused on anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment, indicating potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 40 | 30 |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the coupling of a thiophene sulfonyl chloride derivative to a diazepane precursor. Key steps include:

- Catalysts : Use of triethylamine or pyridine to activate the sulfonylation reaction .

- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) under inert atmospheres to prevent oxidation .

- Purification : Column chromatography (e.g., silica gel or alumina) with eluents like chloroform:methanol (95:5) to isolate the product .

- Optimization : Adjusting pH, temperature (e.g., 0–5°C for exothermic steps), and stoichiometry of reagents improves yields. Reaction progress is monitored via TLC or LC-MS .

Q. What spectroscopic and crystallographic techniques are used to confirm the compound’s structure?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., tetrahydrofuran-3-yl’s characteristic δ 3.6–4.0 ppm for ether protons) and confirms regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 371.12 for C₁₅H₂₁N₂O₃S₂) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain in the diazepane ring .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the thiophene or tetrahydrofuran moieties) impact biological activity?

- Methodological Answer :

- Thiophene Modifications : Replacing 5-methylthiophene with fluorinated thiophenes (e.g., 2,5-difluorophenyl) enhances metabolic stability but may reduce receptor binding affinity in kinase inhibition assays .

- Tetrahydrofuran Modifications : Substituting tetrahydrofuran-3-yl with oxetane or piperidine alters conformational flexibility, impacting solubility (logP) and pharmacokinetics. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs .

- SAR Validation : Parallel synthesis of analogs followed by in vitro screening (e.g., IC₅₀ assays) quantifies activity trends .

Q. How can contradictions in reported biological activity data (e.g., conflicting IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer conditions (pH, ion concentration) to minimize variability .

- Counter-Screening : Test the compound against off-target receptors (e.g., dopamine D3 vs. serotonin 5-HT2A) to rule out cross-reactivity .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments with purified enantiomers if racemic mixtures were previously used .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer :

- Challenges : The diazepane ring’s flexibility and sulfonyl group’s polarity complicate crystal lattice formation.

- Solutions :

- Co-Crystallization : Use small-molecule additives (e.g., PEG 4000) to stabilize packing .

- Temperature Gradients : Slow cooling from 40°C to 4°C promotes nucleation .

- Software Tools : SHELXD (for phase problem resolution) and Olex2 (for structure visualization) refine low-resolution datasets .

Methodological Design Considerations

Q. How to design experiments to probe the compound’s mechanism of action in neurokinin-1 receptor antagonism?

- Methodological Answer :

- Radioligand Binding Assays : Use [³H]-substance P to measure displacement in transfected HEK cells .

- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes via FLIPR Tetra system upon receptor activation .

- Mutagenesis Studies : Introduce point mutations (e.g., D188A in NK1R) to identify critical binding residues .

Q. What computational strategies predict metabolic pathways and toxicity profiles?

- Methodological Answer :

- In Silico Tools :

- CYP450 Metabolism : SwissADME predicts oxidation sites (e.g., sulfur in sulfonyl group) .

- Toxicity : ProTox-II evaluates hepatotoxicity risk based on structural alerts (e.g., sulfonamide-related idiosyncratic reactions) .

- Validation : LC-MS/MS identifies metabolites in hepatocyte incubation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.